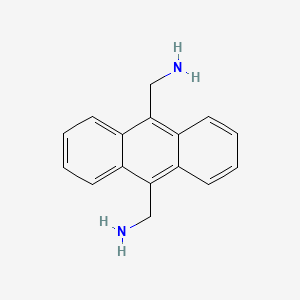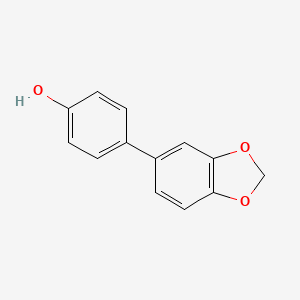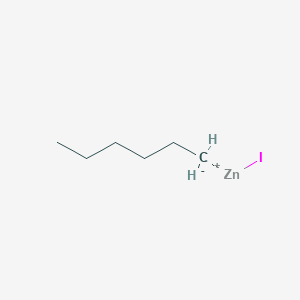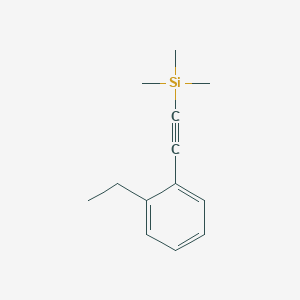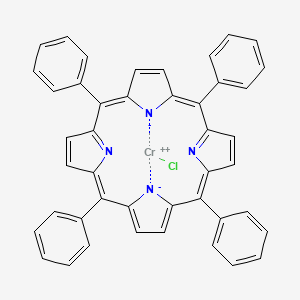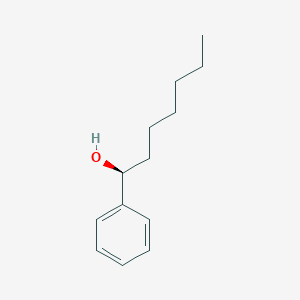
(S)-1-Phenyl-1-heptanol, ee 91%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Phenyl-1-heptanol, also known as (S)-2-phenyl-2-heptanol, is an organic compound with a molecular formula of C8H16O. It is a chiral alcohol with a 91% ee (enantiomeric excess). This compound is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(S)-1-Phenyl-1-heptanol is used in a variety of scientific research applications, including the synthesis of chiral compounds, the study of enzyme-catalyzed reactions, and the study of the stereochemistry of organic molecules. It is also used as a chiral auxiliary in asymmetric synthesis, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of (S)-1-Phenyl-1-heptanol is dependent on the particular application. In general, however, the compound acts as a chiral auxiliary or catalyst in organic reactions, and as a chiral ligand in enzyme-catalyzed reactions.
Biochemical and Physiological Effects
(S)-1-Phenyl-1-heptanol has been shown to have a wide range of biochemical and physiological effects. In particular, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-1-Phenyl-1-heptanol in laboratory experiments is its high enantiomeric excess (91%). This allows for the synthesis of chiral compounds with high levels of purity and accuracy. In addition, the compound is relatively inexpensive and easy to obtain. However, it is important to note that (S)-1-Phenyl-1-heptanol is a flammable liquid, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving (S)-1-Phenyl-1-heptanol. These include further investigation into its biochemical and physiological effects, as well as its potential use as a chiral catalyst in organic reactions. In addition, research into the synthesis of other chiral compounds using (S)-1-Phenyl-1-heptanol as a starting material could yield interesting results. Finally, further research into the use of (S)-1-Phenyl-1-heptanol as an inhibitor of various enzymes could lead to new therapeutic treatments for various diseases.
Métodos De Síntesis
(S)-1-Phenyl-1-heptanol can be synthesized in a number of ways. The most common method is via a Grignard reaction, where a Grignard reagent (usually magnesium or zinc) is reacted with a halogenated alkane. The reaction is typically carried out in a solvent such as ether, and the product is then isolated and purified. Other methods for synthesizing (S)-1-Phenyl-1-heptanol include the use of a Wittig reaction and a hydroboration-oxidation reaction.
Propiedades
IUPAC Name |
(1S)-1-phenylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVCELPUNHGKE-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

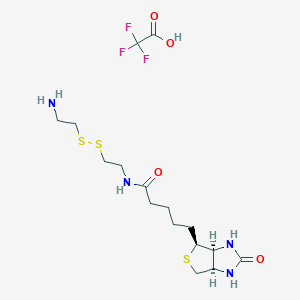




![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)

